molecular formula C13H10BrF2NO3S B4750531 3-bromo-N-(3,4-difluorophenyl)-4-methoxybenzenesulfonamide

3-bromo-N-(3,4-difluorophenyl)-4-methoxybenzenesulfonamide

Cat. No. B4750531
M. Wt: 378.19 g/mol
InChI Key: PIWJWYIBRFIIIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-(3,4-difluorophenyl)-4-methoxybenzenesulfonamide is a chemical compound that belongs to the class of sulfonamide derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 3-bromo-N-(3,4-difluorophenyl)-4-methoxybenzenesulfonamide involves the inhibition of the target enzyme by binding to its active site. The binding is mediated by the sulfonamide group, which forms hydrogen bonds with the amino acid residues in the active site. This leads to the disruption of the enzyme's function and ultimately leads to the inhibition of the physiological process that it regulates.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-(3,4-difluorophenyl)-4-methoxybenzenesulfonamide depend on the target enzyme that it inhibits. For example, inhibition of carbonic anhydrase has been linked to the treatment of glaucoma, while inhibition of histone deacetylase has been linked to the treatment of cancer. In general, the inhibition of these enzymes leads to the modulation of various physiological processes such as cell proliferation, apoptosis, and ion transport.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-bromo-N-(3,4-difluorophenyl)-4-methoxybenzenesulfonamide in lab experiments is its potency and selectivity towards its target enzyme. This makes it a valuable tool for studying the physiological processes that are regulated by the target enzyme. However, one of the limitations is its potential toxicity, which can affect the viability of the cells or organisms being studied. Careful dosing and monitoring of the experimental conditions are required to ensure the safety and accuracy of the results.

Future Directions

There are several future directions for the research on 3-bromo-N-(3,4-difluorophenyl)-4-methoxybenzenesulfonamide. One direction is to study its potential applications in the treatment of various diseases such as cancer, epilepsy, and glaucoma. Another direction is to explore its potential as a tool for studying the physiological processes that are regulated by the target enzyme. Additionally, the development of new analogs with improved potency and selectivity can lead to the discovery of new therapeutic agents.

Scientific Research Applications

3-bromo-N-(3,4-difluorophenyl)-4-methoxybenzenesulfonamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against various enzymes such as carbonic anhydrase, histone deacetylase, and sulfonamide-sensitive enzymes. These enzymes play important roles in various physiological processes, and their inhibition has been linked to the treatment of various diseases such as cancer, epilepsy, and glaucoma.

properties

IUPAC Name

3-bromo-N-(3,4-difluorophenyl)-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrF2NO3S/c1-20-13-5-3-9(7-10(13)14)21(18,19)17-8-2-4-11(15)12(16)6-8/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIWJWYIBRFIIIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrF2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-(3,4-difluorophenyl)-4-methoxybenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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